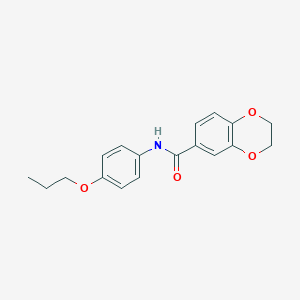![molecular formula C25H23N5O4 B4831070 2-({[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL][3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B4831070.png)
2-({[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL][3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Descripción general
Descripción
2-({[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL][3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL][3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the intermediate products . The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-({[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL][3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalimide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-({[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL][3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 2-({[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL][3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanenitrile
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-chlorophenyl)
Uniqueness
What sets 2-({[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL][3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2-[[(1,3-dioxoisoindol-2-yl)methyl-[3-(4-methylpyrazol-1-yl)propyl]amino]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-17-13-26-28(14-17)12-6-11-27(15-29-22(31)18-7-2-3-8-19(18)23(29)32)16-30-24(33)20-9-4-5-10-21(20)25(30)34/h2-5,7-10,13-14H,6,11-12,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPLFSREVGGPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCN(CN2C(=O)C3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}ACETAMIDE](/img/structure/B4830991.png)
![2-[(4-methylbenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride](/img/structure/B4830999.png)
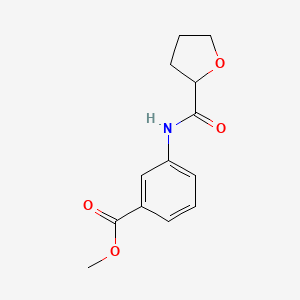
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4831015.png)
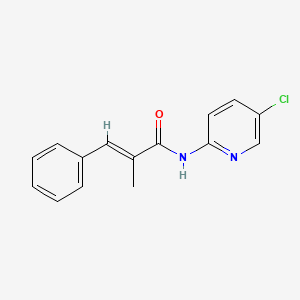
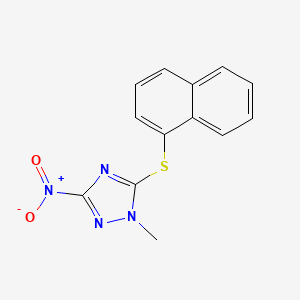
![2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4831024.png)
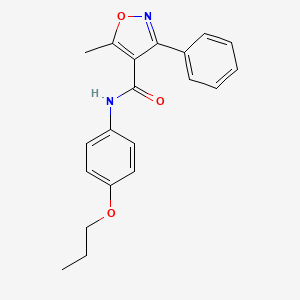
![N-[4-(cyanomethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4831031.png)
![6-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4831046.png)
![4-[[2-[(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B4831049.png)
![N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3-methylbenzamide](/img/structure/B4831050.png)
![3,3-DIMETHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4831062.png)
